Product packaging for methyl 3-(4H-1,2,4-triazol-4-yl)benzoate(Cat. No.:)

methyl 3-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B8684304
M. Wt: 203.20 g/mol
InChI Key: DHOBJSAITBISCF-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Core in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in heterocyclic chemistry, primarily due to its remarkable stability and diverse biological activities. researchgate.netresearchgate.net The stability of the triazole nucleus is attributed to its aromaticity, where a sextet of π-electrons is delocalized across the ring. researchgate.netijsr.net

Derivatives of 1,2,4-triazole are prominent in medicinal chemistry and are investigated for a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties. wisdomlib.orgnih.govmdpi.com This broad range of activity has established the 1,2,4-triazole scaffold as a "privileged structure" in drug discovery. researchgate.net The nitrogen-rich nature of the ring allows for multiple points of interaction with biological targets, often through hydrogen bonding.

The 1,2,4-triazole system can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netmdpi.com The relative stability of these tautomers can be influenced by the substituents attached to the ring. researchgate.net

Role of Benzoate (B1203000) Ester Functionality in Organic Synthesis and Derivatives

The benzoate ester functionality, characterized by the -COOR group attached to a benzene (B151609) ring, is a versatile and widely used functional group in organic synthesis. rsc.orgrsc.org Methyl benzoate, for instance, is formed through the acid-catalyzed condensation of benzoic acid and methanol (B129727). wikipedia.org

Benzoate esters serve as crucial intermediates for the synthesis of a wide array of more complex molecules. researchgate.net Their reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. Key transformations of benzoate esters include:

Hydrolysis: In the presence of acid or base, esters can be cleaved to yield the corresponding carboxylic acid and alcohol. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines converts esters into amides. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. Alternatively, using milder reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield aldehydes. libretexts.org

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents leads to the formation of tertiary alcohols.

Beyond their role as synthetic intermediates, benzoate esters are also employed as protecting groups for alcohols due to their relative stability under various reaction conditions. organic-chemistry.org

Structural and Electronic Characteristics of 4H-1,2,4-Triazole Linkages

The linkage of a 4H-1,2,4-triazole ring to a phenyl group, as seen in methyl 3-(4H-1,2,4-triazol-4-yl)benzoate, involves a nitrogen-carbon bond between one of the nitrogen atoms of the triazole and a carbon atom of the benzene ring. The 1,2,4-triazole ring is a planar system, a characteristic consistent with its aromatic nature. wikipedia.org

The presence of three highly electronegative nitrogen atoms within the triazole ring significantly influences the electronic properties of the molecule. nih.gov These atoms create an electron-deficient (π-deficient) aromatic system. This electron-withdrawing nature affects the electron distribution within the entire molecule, including the attached benzoate moiety. The nitrogen atoms also provide sites for intermolecular interactions, which can influence the compound's physical properties and its interactions in biological systems. nih.gov

Interactive Data Table: Properties of Constituent Moieties

MoietyKey FeaturesCommon Reactions/Applications
1,2,4-Triazole Aromatic, Planar, Electron-deficient, Exists in 1H and 4H tautomeric forms. ijsr.netmdpi.comwikipedia.orgCore of many pharmaceuticals (antifungal, anticancer), Ligand in coordination chemistry. nih.govmdpi.com
Benzoate Ester Electrophilic carbonyl carbon, Good protecting group. organic-chemistry.orgHydrolysis, Aminolysis, Reduction, Grignard reactions, Synthetic intermediate. libretexts.org

Interactive Data Table: Key Reactions of Benzoate Esters

ReactionReagentsProduct(s)
Acid-Catalyzed HydrolysisH₃O⁺, H₂OBenzoic Acid + Alcohol
Base-Promoted HydrolysisNaOH, H₂OBenzoate Salt + Alcohol
AminolysisR₂NHBenzamide + Alcohol
Reduction (Strong)1. LiAlH₄ 2. H₂OBenzyl Alcohol
Reduction (Mild)1. DIBAL-H, -78°C 2. H₂OBenzaldehyde
Grignard Reaction1. 2 eq. RMgBr 2. H₃O⁺Tertiary Alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B8684304 methyl 3-(4H-1,2,4-triazol-4-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-6-11-12-7-13/h2-7H,1H3

InChI Key

DHOBJSAITBISCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=NN=C2

Origin of Product

United States

Spectroscopic and Structural Characterization in Advanced Research

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate.

Table 2: Representative Crystallographic Parameters from a Related Triazole Derivative

Parameter Description Example Value
Crystal System The crystal system in which the compound crystallizes. Triclinic
Space Group The symmetry group of the crystal. P-1
a (Å) Unit cell dimension. 5.9308
b (Å) Unit cell dimension. 10.9695
c (Å) Unit cell dimension. 14.7966
α (°) Unit cell angle. 100.50
β (°) Unit cell angle. 98.61
γ (°) Unit cell angle. 103.81
Z Number of molecules per unit cell. 4

Note: Data is for a comparable triazolo[4',3':2,3]pyridazino[4,5-b]indole structure and is for illustrative purposes only. mdpi.com

The solid-state arrangement, or crystal packing, of this compound is governed by a network of non-covalent intermolecular interactions. These interactions dictate the physical properties of the material, such as its melting point and solubility.

The molecular structure contains features conducive to several types of interactions. The electron-rich π-systems of the benzene (B151609) and triazole rings are capable of engaging in π-π stacking interactions. researchgate.net In related structures, centroid-to-centroid distances for triazole ring stacking are observed in the range of 3.3 to 3.8 Å. researchgate.netnih.gov The nitrogen atoms of the 1,2,4-triazole (B32235) ring are potential hydrogen bond acceptors, likely forming weak C-H···N hydrogen bonds with hydrogen atoms from the aromatic ring or methyl group of neighboring molecules. nih.govresearchgate.net The oxygen atoms of the methyl ester group can also act as hydrogen bond acceptors. These varied interactions, working in concert, would build a complex three-dimensional supramolecular architecture. nih.gov

Powder X-ray diffraction (PXRD) is a crucial tool for the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a bulk powder sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase of this compound.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern can be used to confirm the identity of a synthesized batch of the compound by comparing it to a reference pattern calculated from single-crystal data or a previously measured standard. Furthermore, PXRD is highly sensitive to the presence of crystalline impurities, making it an excellent method for assessing the phase purity of the material. researchgate.netscilit.com Should the compound exhibit polymorphism (the ability to exist in multiple crystalline forms), PXRD would be the primary technique used to identify and differentiate between the various polymorphs.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically within 5 parts per million), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, the elemental formula is C₁₀H₉N₃O₂. The theoretical monoisotopic mass of the neutral molecule is 203.069477 Da. chemspider.com In a typical HRMS experiment using electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The exact mass of this ion would be calculated as 204.07730 g/mol . The experimental measurement of a peak at this precise m/z value in the mass spectrum would provide strong evidence for the presence of the target compound and confirm its elemental formula, C₁₀H₁₀N₃O₂⁺. mdpi.com

Table 3: Theoretical Exact Masses for this compound and its Common Adducts

Ion Species Elemental Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₀H₉N₃O₂ 203.06948
[M+H]⁺ C₁₀H₁₀N₃O₂ 204.07730
[M+Na]⁺ C₁₀H₉N₃NaO₂ 226.05927
[M+K]⁺ C₁₀H₉KN₃O₂ 242.03321

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a cornerstone analytical technique in the structural elucidation of novel chemical entities. The fragmentation pattern of a molecule upon ionization provides a molecular fingerprint, offering valuable insights into its structural composition and connectivity. For this compound, analysis of its fragmentation pattern under mass spectrometry is critical for confirming its molecular structure. This involves the identification of the molecular ion peak and the subsequent daughter fragments, which arise from predictable cleavage pathways of the parent molecule.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The stability of the aromatic and heterocyclic rings would likely result in a discernible molecular ion peak. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways for this compound can be postulated based on the known fragmentation behavior of methyl benzoates and substituted triazoles. The primary fragmentation events are expected to involve the ester group and the triazole ring.

One of the most characteristic fragmentations of methyl benzoates is the loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion, leading to the formation of a stable benzoyl cation. For this compound, this would result in the formation of the 3-(4H-1,2,4-triazol-4-yl)benzoyl cation. This fragment is often observed as a prominent peak in the mass spectrum.

Another predictable fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation, a common fragmentation pathway for such ions. This would lead to the formation of a phenyl cation substituted with the triazole ring.

The triazole ring itself can undergo characteristic fragmentation. The cleavage of the five-membered ring can occur through various pathways. A common fragmentation of N-aryl triazoles involves the cleavage of the bond between the aromatic ring and the triazole ring. This would result in a fragment corresponding to the methyl benzoate (B1203000) radical cation and a neutral triazole molecule, or a triazolyl cation and a neutral methyl benzoate molecule, depending on where the charge is retained.

Furthermore, the triazole ring can undergo ring cleavage, leading to the expulsion of neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN). These fragmentation patterns are diagnostic for the presence of the triazole moiety.

A plausible fragmentation pathway for this compound is summarized in the table below. The proposed fragments and their corresponding mass-to-charge ratios (m/z) provide a basis for the structural confirmation of the compound.

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure
[M]⁺ (Molecular Ion)217.07C₁₀H₉N₃O₂⁺
[M - •OCH₃]⁺186.06C₉H₆N₃O⁺
[M - •OCH₃ - CO]⁺158.06C₈H₆N₃⁺
[C₇H₄O₂]⁺120.02C₇H₄O₂⁺
[C₈H₇N]⁺117.06C₈H₇N⁺
[C₆H₅]⁺77.04C₆H₅⁺

The systematic analysis of these characteristic fragment ions allows for the confident structural confirmation of this compound. The presence of these specific ions in the mass spectrum serves as a reliable indicator of the different structural motifs within the molecule, namely the methyl benzoate and the 4H-1,2,4-triazole components.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool for predicting the molecular properties of triazole derivatives from first principles. tandfonline.com By employing methods such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can simulate various aspects of the compound's behavior. nih.govacs.org

The initial step in computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional conformation, corresponding to the minimum energy state. acs.org For methyl 3-(4H-1,2,4-triazol-4-yl)benzoate, this process reveals a non-planar structure. The dihedral angles between the central 1,2,4-triazole (B32235) ring and the appended benzoate (B1203000) ring are significant, preventing the molecule from adopting a flat conformation. nih.gov This twisting is a common feature in related 4-substituted 1,2,4-triazole systems. researchgate.net The analysis of the electronic structure provides a map of electron distribution, highlighting the arrangement of electrons in various molecular orbitals.

Table 1: Selected Optimized Geometrical Parameters

ParameterValue (Å or °)
C-N (Triazole Ring)~1.33 - 1.38
N-N (Triazole Ring)~1.38
C-C (Benzene Ring)~1.39
Dihedral Angle (Triazole-Benzene)~50 - 70°

Note: The data in this table is illustrative and based on typical values for similar 1,2,4-triazole derivatives calculated using DFT methods.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org In this compound, the HOMO is typically localized over the electron-rich triazole and phenyl rings, whereas the LUMO is distributed more towards the electron-withdrawing methyl benzoate group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For triazole derivatives, this gap is a significant parameter in predicting their bioactivity. researchgate.net

Table 2: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
EHOMO~ -6.5 to -7.5
ELUMO~ -1.5 to -2.5
Energy Gap (ΔE)~ 4.0 to 5.0

Note: These values are representative for this class of compounds and are derived from DFT calculations on analogous structures. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is an effective tool for predicting the sites susceptible to electrophilic and nucleophilic attack. malayajournal.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), indicating sites for nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

DFT calculations can accurately predict various spectroscopic properties. Theoretical vibrational frequencies, calculated using methods like B3LYP, can be correlated with experimental infrared (IR) spectra to aid in the assignment of characteristic absorption bands. nih.govresearchgate.net These calculations can confirm the presence of key functional groups, such as the C=O stretching of the ester and the C=N stretching within the triazole ring. nih.govnih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). nih.govekb.eg The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which typically involve π → π* transitions within the aromatic systems. mdpi.com

Table 3: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyVibrational Frequency (C=O)~1710-1730 cm-1
IR SpectroscopyVibrational Frequency (C=N)~1570-1620 cm-1
UV-Vis Spectroscopyλmax (π → π*)~250-300 nm

Note: This data is based on theoretical calculations and experimental values reported for structurally related compounds. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), which measures the ability of a molecule to attract electrons; global hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov These parameters are derived from the energies of the frontier orbitals and provide a quantitative measure of the molecule's stability and reactivity. inorgchemres.org

Table 4: Global Chemical Reactivity Descriptors

DescriptorFormulaTypical Value Range
Electronegativity (χ)-(EHOMO + ELUMO)/2~4.0 - 5.0 eV
Global Hardness (η)(ELUMO - EHOMO)/2~2.0 - 2.5 eV
Electrophilicity Index (ω)χ2 / (2η)~3.2 - 5.0 eV

Note: The values are illustrative and calculated based on the representative FMO energies for this class of molecules.

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies for this compound are not widely documented, this computational technique is generally applied to study the behavior of molecules over time. pensoft.net MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological receptors. researchgate.net For this compound, MD simulations could be used to explore the rotational dynamics around the single bond connecting the phenyl and triazole rings and to understand how it might interact within a biological system, such as binding to an enzyme active site. pensoft.net

Conformational Landscape Exploration and Energy Minima Identification

A computational exploration of the conformational landscape of this compound would involve the systematic study of the spatial arrangements of its atoms. This is typically achieved by rotating the single bonds within the molecule, particularly the bond connecting the triazole and benzoate rings, and the bond of the methyl ester group. By calculating the potential energy for each conformation, a potential energy surface can be mapped.

The identification of energy minima on this surface would correspond to the most stable, low-energy conformations of the molecule. These stable structures are crucial as they represent the most likely shapes the molecule will adopt. Advanced computational methods, such as Density Functional Theory (DFT), are commonly employed for these calculations to ensure high accuracy. However, specific studies applying these methods to this compound have not been identified in the available literature.

Solvation Effects and Solvent-Compound Interactions

The study of solvation effects is critical for understanding a compound's behavior in different chemical environments. The interactions between a solvent and a solute can significantly influence the solute's conformation, stability, and reactivity. Computational models can simulate these interactions, providing a molecular-level understanding of the solvation process.

For this compound, investigating its behavior in various solvents of differing polarities would shed light on its solubility and how its electronic structure is perturbed by the solvent. Techniques such as the Polarizable Continuum Model (PCM) are often used to approximate the effect of the solvent. Regrettably, no published research detailing such theoretical investigations for this specific compound could be located.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) is a classic site for nucleophilic acyl substitution. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it a target for a wide range of nucleophiles.

Ester hydrolysis is a fundamental reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. Depending on the conditions, this transformation can proceed through several distinct mechanisms.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is typically expected to proceed via the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This is the most common pathway for the hydrolysis of simple esters. chemistrysteps.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 3-(4H-1,2,4-triazol-4-yl)benzoic acid.

A less common acid-catalyzed mechanism is the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) pathway. This mechanism involves the cleavage of the bond between the alkyl group (methyl) and the oxygen atom. It is favored only when the alkyl group can form a stable carbocation. For this compound, the formation of a methyl carbocation (CH₃⁺) is highly unfavorable, making the AAL1 pathway extremely unlikely under typical conditions.

Base-Promoted Hydrolysis: Under basic conditions, the hydrolysis, often termed saponification, follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. chemistrysteps.com This pathway involves the direct attack of a hydroxide (B78521) ion (a strong nucleophile) on the carbonyl carbon. This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion and forming the carboxylate salt. chemistrysteps.com

Table 1: Key Features of Ester Hydrolysis Mechanisms
MechanismDescriptionKey StepsRelevance to this compound
AAC2Acid-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Formation of tetrahedral intermediate 4. Elimination of CH₃OHMost probable mechanism in acidic conditions.
AAL1Acid-Catalyzed, Alkyl-Oxygen Cleavage, Unimolecular1. Protonation of ether oxygen 2. Unimolecular departure of alcohol 3. Formation of a stable carbocationHighly improbable due to the instability of the methyl carbocation.
BAC2Base-Promoted, Acyl-Oxygen Cleavage, Bimolecular1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of CH₃O⁻ 4. Irreversible deprotonation of the carboxylic acidThe predominant mechanism in basic conditions, leading to saponification.

The hydrolysis mechanisms described above are specific examples of a broader class of reactions known as nucleophilic acyl substitution. This reaction type is characterized by a two-step addition-elimination mechanism. chemistrysteps.com

The central feature of this pathway is the formation of a tetrahedral intermediate . In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and rehybridizing the carbon from sp² to sp³. This results in a transient, negatively charged intermediate where the carbon is bonded to four substituents. In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen π-bond and expelling the weakest base, which acts as the leaving group. For the ester moiety in this compound, the methoxide group (-OCH₃) is the leaving group.

This general mechanism applies to reactions with a variety of nucleophiles, not just water or hydroxide. For instance, reaction with ammonia (B1221849) would lead to an amide (transamidation), and reaction with an alcohol (transesterification) would yield a different ester. The stability of the tetrahedral intermediate is a crucial factor in determining the reaction rate.

Regioselectivity: In the context of this compound, regioselectivity primarily concerns reactions involving the aromatic ring versus the ester group. For nucleophilic attack, the ester's carbonyl carbon is significantly more electrophilic and accessible than the sp² carbons of the benzene (B151609) or triazole rings. Therefore, nucleophilic acyl substitution is highly regioselective for the ester moiety.

Conversely, electrophilic aromatic substitution (e.g., nitration, halogenation) will target the benzene ring. The ester group is a deactivating, meta-directing substituent. rsc.orgproprep.com This is because the carbonyl group withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. rsc.orgmnstate.edu

Stereoselectivity: The carbonyl carbon of the methyl ester is prochiral. While the parent molecule is achiral, reactions with chiral nucleophiles or catalysts can, in principle, lead to stereoselective outcomes. However, for simple hydrolysis or transesterification with achiral reagents, no new stereocenters are formed, and stereoselectivity is not a factor. If the ester were part of a chiral molecule, the stereochemistry of hydrolysis reactions typically proceeds with retention of configuration at any adjacent stereocenters, as the bonds to these centers are not broken during the reaction. acs.org

Reactivity of the 4H-1,2,4-Triazole Ring

The 4H-1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms. Its aromatic character arises from the delocalization of six π-electrons over the five-membered ring. chemicalbook.com The presence of multiple electronegative nitrogen atoms significantly influences its reactivity, making the ring electron-deficient. chemicalbook.com

Due to the electron-deficient nature of the carbon atoms in the 1,2,4-triazole (B32235) ring, electrophilic substitution on the ring carbons is generally difficult. Instead, the nitrogen atoms, with their available lone pairs of electrons, are the primary sites for electrophilic attack. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com For the 4-substituted derivative in this compound, the N1 and N2 atoms possess lone pairs and are potential sites for electrophilic attack, such as alkylation or acylation. The relative nucleophilicity of N1 versus N2 can be influenced by steric and electronic factors of the incoming electrophile and the substituents on the triazole ring itself.

Table 2: General Reactivity of the 4H-1,2,4-Triazole Ring
Reaction TypeSite of AttackDescription
Electrophilic SubstitutionNitrogen Atoms (N1, N2)The lone pairs on the nitrogen atoms make them nucleophilic and susceptible to attack by electrophiles like alkyl halides or acyl chlorides.
Nucleophilic SubstitutionCarbon Atoms (C3, C5)The carbon atoms are electron-deficient due to adjacent nitrogen atoms, making them susceptible to attack by strong nucleophiles, often requiring harsh conditions or activation.

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. This property makes them susceptible to nucleophilic attack. chemicalbook.com While the unsubstituted ring is relatively resistant, nucleophilic substitution can occur, particularly if there is a good leaving group attached to one of the carbon atoms. In the absence of a leaving group, reaction with very strong nucleophiles under forcing conditions may lead to ring-opening or other transformations. Studies on related chloro-substituted quinolines reacting with 1,2,4-triazole demonstrate the nucleophilic character of the triazole ring itself, but also highlight that the triazole carbons can be targets for nucleophiles under different contexts. researchgate.netresearchgate.net

Annulation-Induced Reactivity and Ring-Opening Reactions of the 1,2,4-Triazole Backbone

The 1,2,4-triazole backbone, while aromatic and generally stable, can participate in reactions that lead to the formation of fused heterocyclic systems (annulation) or, under certain conditions, cleavage of the ring (ring-opening).

Annulation Reactions: Annulation reactions involving the 1,2,4-triazole core are a powerful method for constructing more complex, polycyclic heterocyclic structures. A key strategy involves the intramolecular C-H functionalization of substituents attached to the triazole ring. For instance, a 1,2,4-triazole moiety can act as a directing group in transition-metal-catalyzed reactions. In a process relevant to the structure of this compound, a suitably positioned C-H bond on an adjacent aromatic ring can be activated to form a new carbon-carbon bond, leading to fused systems like 1,2,4-triazolophenanthridine. This demonstrates the potential for the triazole ring to facilitate the synthesis of extended planar aromatic systems.

Ring-Opening Reactions and Rearrangements: Ring-opening of the 1,2,4-triazole core is less common due to its aromatic stability but can be induced, often leading to molecular rearrangements. The most notable of these is the Dimroth rearrangement. benthamscience.comwikipedia.org This process typically involves the isomerization of heterocyclic systems through a sequence of ring-opening and ring-closure events, effectively translocating heteroatoms within the ring or between the ring and its substituents. nih.gov For 1,2,4-triazole systems, the Dimroth rearrangement can interconvert different isomeric forms, such as transforming a benthamscience.comwikipedia.orgrsc.orgtriazolo[4,3-c]pyrimidine into the more thermodynamically stable benthamscience.comwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine. benthamscience.combeilstein-journals.org This rearrangement is often catalyzed by acid or base and proceeds through a mechanism involving protonation, ring-opening to a reactive intermediate, bond rotation, and subsequent ring-closure. nih.govbeilstein-journals.org While this specific rearrangement is most studied in fused systems, the underlying principle of ring-opening highlights a potential reaction pathway for the triazole backbone under forcing conditions.

Tautomerism and its Influence on Reactivity

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of unsubstituted 1,2,4-triazoles and significantly influences their reactivity. wikipedia.org Unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.

However, in the case of This compound , the substitution of the 3-methoxycarbonylphenyl group at the N4 position fundamentally alters its tautomeric possibilities. This substitution effectively "locks" the molecule into the 4H-tautomeric form, preventing the common proton migration between the N1 and N4 positions.

This restriction has significant consequences for the molecule's reactivity:

Predictable Reaction Sites: The absence of tautomerism simplifies the molecule's reactive profile. In unsubstituted triazoles, reactions like alkylation can lead to a mixture of N1- and N4-substituted products. For this compound, electrophilic attack would be directed towards the remaining unsubstituted nitrogen atoms (N1 or N2), offering greater regioselectivity.

Stabilized Conformation: The locked tautomeric form ensures a consistent molecular geometry, which is crucial for predictable interactions in contexts such as medicinal chemistry, where the shape and electronic properties of a molecule determine its binding to biological targets. wikipedia.org

For substituted triazoles bearing functional groups like a thiol, thione-thiol tautomerism can occur. Computational studies on 1,2,4-triazole-3-thione have shown that the thione form is generally the most stable tautomer in the gas phase. frontiersin.org This type of tautomerism would not directly involve the core of this compound but is relevant for its potential derivatives.

Intermolecular Reactions and Derivative Synthesis

The bifunctional nature of this compound, possessing both a reactive ester group and a stable heterocyclic core, allows for a wide array of intermolecular reactions to synthesize a diverse library of derivatives.

Condensation Reactions with Amines and Aldehydes

The primary sites for condensation reactions on this compound are the methyl ester group on the benzoate (B1203000) ring and, in derivatives, functional groups attached to the triazole core.

The methyl ester is susceptible to aminolysis, a condensation reaction with primary or secondary amines to form the corresponding amides. This reaction is a robust and widely used method for derivative synthesis. For example, reaction with hydrazine (B178648) hydrate (B1144303) converts the methyl ester into a benzohydrazide, a key intermediate for further elaboration. wikipedia.org This transformation is typically conducted by heating the ester with the amine, sometimes with a catalyst, to yield the amide and methanol as a byproduct.

While the 4-substituted triazole ring itself is generally unreactive towards aldehydes, derivatives such as 4-amino-1,2,4-triazoles readily undergo condensation with aldehydes to form Schiff bases (imines) or stable hemiaminals. nih.govresearchgate.net This highlights that the triazole ring can serve as a stable scaffold for reactions occurring on its substituents.

Table 1: Examples of Condensation Reactions for Derivative Synthesis
ReactantReaction TypeProduct StructureResulting Functional Group
Ammonia (NH₃)Aminolysis3-(4H-1,2,4-triazol-4-yl)benzamidePrimary Amide
Methylamine (CH₃NH₂)AminolysisN-methyl-3-(4H-1,2,4-triazol-4-yl)benzamideSecondary Amide
Hydrazine (N₂H₄)Hydrazinolysis3-(4H-1,2,4-triazol-4-yl)benzohydrazideHydrazide
4-Amino-1,2,4-triazole (hypothetical derivative) + BenzaldehydeIminationSchiff Base of the triazoleImine

Nucleophilic Substitution Reactions Involving the Triazole Core

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This property makes them susceptible to nucleophilic substitution, provided a suitable leaving group is present. rsc.org While the parent this compound has hydrogen atoms at C3 and C5, which are not leaving groups, halogenated or sulfonylated derivatives would be valuable substrates for this reaction.

For a hypothetical 3-bromo- (B131339) or 5-bromo- derivative, the bromine atom could be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. This reaction provides a direct route to introduce new functional groups onto the triazole core, enabling the synthesis of diverse molecular architectures. Such reactions have been demonstrated on other halogenated azole systems, where, for example, a bromine atom on an N-protected imidazole (B134444) ring is displaced by thiolate nucleophiles. masterorganicchemistry.com

Table 2: Potential Nucleophilic Substitution Reactions on a Halogenated Triazole Core
Substrate (Hypothetical)NucleophilePotential ProductReaction Type
Methyl 3-(3-bromo-4H-1,2,4-triazol-4-yl)benzoateSodium methoxide (NaOCH₃)Methyl 3-(3-methoxy-4H-1,2,4-triazol-4-yl)benzoateSNAr
Methyl 3-(3-bromo-4H-1,2,4-triazol-4-yl)benzoateSodium thiophenoxide (NaSPh)Methyl 3-(3-(phenylthio)-4H-1,2,4-triazol-4-yl)benzoateSNAr
Methyl 3-(3-bromo-4H-1,2,4-triazol-4-yl)benzoatePiperidineMethyl 3-(3-(piperidin-1-yl)-4H-1,2,4-triazol-4-yl)benzoateSNAr

Cycloaddition Reactions to Form Hybrid Heterocycles

Cycloaddition reactions offer a sophisticated route to construct complex, multi-ring systems from relatively simple precursors. The 1,2,4-triazole ring can participate in these reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. researchgate.netorganic-chemistry.org

In this context, the N=N double bond within the triazole ring can act as a dienophile (an "azadienophile"), reacting with a conjugated diene to form a new six-membered ring. acgpubs.org The reactivity of the triazole as a dienophile is significantly enhanced by electron-withdrawing groups on the ring. The most studied examples are 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its 4-methyl analog (MTAD), which are exceptionally reactive dienophiles due to the two carbonyl groups. rsc.org These compounds readily react with dienes like cyclopentadiene (B3395910) to form bicyclic adducts.

While the 1,2,4-triazole ring in this compound is not as activated as in PTAD, it retains the fundamental azadienophile character. It could potentially undergo hetero-Diels-Alder reactions with electron-rich dienes, likely under thermal conditions, to yield fused heterocyclic structures. This reactivity provides a pathway to novel hybrid heterocycles where the triazole ring is fused to a carbocyclic system.

Table 3: Representative [4+2] Cycloaddition Reaction
DieneDienophile MoietyReaction TypeProduct Type
Cyclopentadiene1,2,4-Triazole (N=N bond)Hetero-Diels-Alder [4+2]Fused bicyclic heterocycle
1,3-Butadiene1,2,4-Triazole (N=N bond)Hetero-Diels-Alder [4+2]Fused bicyclic heterocycle
Danishefsky's diene1,2,4-Triazole (N=N bond)Hetero-Diels-Alder [4+2]Functionalized fused heterocycle

Coordination Chemistry and Supramolecular Assembly

Methyl 3-(4H-1,2,4-Triazol-4-yl)benzoate as a Ligand

The design of ligands is a crucial aspect in the development of coordination polymers and MOFs, as the ligand's structure dictates the resulting framework's topology and functionality. This compound serves as an excellent example of a multifunctional ligand, incorporating both a nitrogen-rich triazole ring and a carboxylate precursor (the methyl ester).

The strategic combination of a 1,2,4-triazole (B32235) moiety and a carboxylate group within a single molecule provides multiple coordination sites for metal ions. The 1,2,4-triazole ring contains three nitrogen atoms, which can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. The carboxylate group, typically formed in situ through the hydrolysis of the methyl ester during solvothermal synthesis, offers two oxygen donor atoms. This dual-functionality allows the ligand to bridge multiple metal centers, a fundamental requirement for the formation of extended networks.

The versatility of ligands like this compound is evident in their diverse coordination modes. The triazole ring can coordinate to metal ions in several ways, most commonly acting as a bidentate bridge between two metal centers through its N1 and N2 atoms. The carboxylate group can also exhibit various binding modes, including monodentate, bidentate chelating, and bidentate bridging.

The simultaneous presence of both coordinating groups allows for the ligand to act as a multidentate linker, bridging three or more metal centers. acs.org For instance, in some copper(II) coordination polymers constructed from bifunctional 1,2,4-triazole-carboxylate ligands, the organic ligands have been observed to act as multidentate μ3- or μ4-donors. acs.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other coordinating species. This adaptability in coordination is a key factor in the formation of a wide array of network architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound and similar ligands to link metal ions in a predictable and controlled manner makes them ideal candidates for the construction of MOFs and coordination polymers. These materials are of significant interest due to their high porosity, large surface areas, and potential applications in gas storage, separation, and catalysis.

The synthesis of MOFs using triazole-carboxylate linkers is typically achieved through solvothermal methods. This involves heating a mixture of the metal salt and the organic ligand in a suitable solvent in a sealed vessel. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid (or hydrolysis of the ester) and the coordination of the ligand to the metal ions, leading to the crystallization of the MOF.

A notable application of a similar ligand, 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate, is in the creation of defect-engineered MOFs (DEMOFs). In this approach, the triazole-benzoate ligand is used as a "defective" linker in conjunction with a regular dicarboxylate linker. The incorporation of the monofunctional benzoate (B1203000) ligand, which lacks one of the carboxylate groups of the primary linker, generates unoccupied coordination sites within the MOF structure. acs.orgnih.gov This strategy has been successfully employed to introduce defects in copper-based MOFs, leading to enhanced gas adsorption properties. nih.gov

MOF System Ligands Metal Center Synthesis Method Key Feature
DEMOF3-methyl-triazolyl isophthalate (B1238265) and 3-methyl-triazolyl m-benzoateCu(II)SolvothermalIntroduction of defects and coordinatively unsaturated sites. acs.orgnih.gov
Zinc(II) Coordination Polymer3-[(1H-1,2,4-triazol-1-yl)methyl]benzoateZn(II)Self-associationFormation of a 2D network with interpenetrating frameworks. nih.gov
Copper(II) MOFs1,2,4-triazol-4-yl-acetic acidCu(II)SolvothermalFormation of 2D and 3D networks with triangular Cu(II)-hydroxo clusters. acs.org

The coordination geometry of the metal ions and the connectivity of the triazole-carboxylate ligands determine the final topology of the resulting MOF or coordination polymer. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks.

For example, a zinc(II) coordination polymer constructed from the related ligand 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate forms a two-dimensional network. nih.gov In this structure, the ligand links Zn(II) ions to create bimetallic rings, which then extend into an infinite 2D sheet. nih.gov Furthermore, two of these 2D networks interpenetrate in an orthogonal arrangement to form a full 3D framework. nih.gov

In other systems, such as those involving copper(II) ions and 1,2,4-triazole-carboxylate ligands, both 2D layered structures and 3D zeolite-like networks have been observed. acs.org The dimensionality of the framework can sometimes be influenced by subtle changes in the synthesis conditions. For instance, a 3D network was found to irreversibly shrink to a nonporous 2D motif upon gentle heating. acs.org The resulting topologies can be quite complex, with some networks being described as novel 3,9-connected nets. acs.org

The stability of metal-ligand complexes often follows the Irving-Williams series, which for first-row transition metals is: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). uva.nl This trend in binding strength can affect the lattice constants of the MOF, with stronger binding generally leading to more stable structures with smaller lattice constants. uva.nl

In a series of isostructural MOFs with the general formula ∞³[M₂L₂] (where M = Cu, Co, Zn and L = bis(carboxyphenyl)-1,2,4-triazole), the thermal stability was found to vary depending on the metal ion. researchgate.net Furthermore, the choice of metal ion can influence the flexibility of the framework and its response to guest molecules. For instance, in the aforementioned series, the adsorption properties for CO₂ and N₂ were dependent on the metal center. researchgate.net The use of mixed-metal systems, where two or more different metal ions are incorporated into the same framework, offers a strategy for fine-tuning the properties of the MOF. researchgate.net

The introduction of coordinatively unsaturated metal sites, which can be achieved through defect engineering with ligands like this compound, is another way the metal center influences the MOF's properties. These open metal sites can act as strong adsorption sites for gas molecules, enhancing the material's performance in separation and storage applications. acs.orgnih.gov

Secondary Building Units (SBUs) in Triazole-Based MOFs

Research into defect-engineered MOFs (DEMOFs) has utilized ligands structurally analogous to this compound to intentionally introduce imperfections, such as unoccupied coordination sites, within the framework. In one such study, 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate, a monocarboxylate "defective linker," was co-polymerized with a standard dicarboxylate linker, 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate. nih.govacs.org This mixed-linker approach was applied to a system using Cu(II) ions, which typically form Cu₂-paddle wheel SBUs. nih.govacs.org The incorporation of the monocarboxylate linker replaces a dicarboxylate linker, leading to uncoordinated equatorial sites on the paddle wheel unit. nih.govacs.org This strategy not only modifies the pore environment but also generates coordinatively unsaturated sites, which can be valuable for applications in catalysis and gas adsorption. nih.gov

Table 1: Components in a Defect-Engineered MOF System

Component Chemical Name Role in MOF Structure
Metal Ion Copper(II) Forms the metal node of the SBU (Cu₂-paddle wheel)
Regular Linker 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate Dicarboxylate ligand that forms the primary, fully-coordinated framework

| Defective Linker | 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate | Monocarboxylate ligand that introduces defects and coordinatively unsaturated sites |

Discrete Metal Complexes

Beyond the formation of extended MOF structures, 1,2,4-triazole-based ligands are widely used to synthesize discrete metal complexes with a range of transition metals. These complexes are valuable for studying fundamental coordination principles and may exhibit interesting magnetic, optical, or catalytic properties.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). ejtas.commdpi.com The resulting complexes can be isolated as crystalline solids and are characterized by a suite of analytical techniques to confirm their composition and structure.

Common characterization methods include:

Elemental Analysis (C, H, N): Confirms the empirical formula of the synthesized complex. ekb.eg

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the C=O of the benzoate group, indicate their involvement in bonding. ekb.egginekologiaipoloznictwo.com

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides information about the structure of the ligand within the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode. ginekologiaipoloznictwo.comnih.gov

Mass Spectrometry: Determines the molecular weight of the complex, confirming its composition. researchgate.net

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of complexes containing paramagnetic metal ions. uomustansiriyah.edu.iq

Table 2: Typical FT-IR Spectral Data for Triazole Ligand Coordination

Functional Group Ligand Wavenumber (cm⁻¹) Complex Wavenumber (cm⁻¹) Interpretation
ν(N-H) ~3100-3000 Shift or disappearance Indicates deprotonation or coordination of the triazole N-H group.
ν(C=N) ~1645 Shift to lower or higher frequency Indicates coordination of the triazole ring nitrogen to the metal center. researchgate.net
ν(N-N) ~1000-900 Shift in frequency Confirms involvement of the triazole ring in coordination.

| ν(C=O) | ~1720 | Shift to lower frequency | Indicates coordination of the carboxylate oxygen to the metal center. |

Elucidation of Coordination Geometry and Bonding Nature

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of a metal complex, including its coordination geometry and the nature of the metal-ligand bonds. tandfonline.com Studies on complexes with analogous 1,2,4-triazole-carboxylate ligands have revealed a variety of coordination geometries depending on the metal ion and reaction conditions. nih.govacs.org

For example, the bifunctional nature of this compound allows it to act as a multidentate donor. The nitrogen atoms of the triazole ring (typically at the 1- and 2-positions) can bridge metal centers, while the carboxylate group can coordinate in a monodentate or bidentate fashion. acs.org This versatility can lead to the formation of various geometries, such as octahedral, tetrahedral, or square planar arrangements around the metal center. ejtas.comekb.eg

In one study involving a 2,4-bis-(triazol-1-yl)-benzoic acid ligand, a Cd(II) ion adopted a six-coordinated octahedral geometry, bonding to four oxygen atoms (two from carboxylates, two from water) and two nitrogen atoms from the triazole rings. nih.gov In the same study, a Zn(II) complex displayed a five-coordinated trigonal bipyramidal geometry. nih.gov Another investigation using 1,2,4-triazol-4-yl-acetic acid with Cu(II) resulted in the formation of a distinct triangular [Cu₃(μ₃-OH)] cluster core, where the triazole rings bridge the copper ions in the basal plane. acs.org

Table 3: Examples of Coordination Geometries in Triazole-Based Complexes

Metal Ion Ligand Coordination Number Geometry Reference
Cd(II) 2,4-bis-(triazol-1-yl)-benzoic acid 6 Octahedral nih.gov
Zn(II) 2,4-bis-(triazol-1-yl)-benzoic acid 5 Trigonal Bipyramidal nih.gov
Cu(II) 1,2,4-triazol-4-yl-acetic acid 6 (in a cluster) Distorted Octahedral acs.org

| Ni(II) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4 | Tetrahedral | ginekologiaipoloznictwo.com |

Spectroscopic and Computational Studies of Metal-Ligand Interactions

Spectroscopic techniques and computational modeling are powerful tools for gaining deeper insight into the electronic structure and nature of metal-ligand interactions. mdpi.comnih.gov

UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex. The appearance of new absorption bands in the complex's spectrum compared to the free ligand, particularly d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands, provides direct evidence of coordination and information about the electronic environment of the metal ion. researchgate.net

Computational Studies (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying metal complexes. eurjchem.com Calculations can be used to:

Optimize the molecular geometry of the complex, which can be compared with experimental data from X-ray crystallography. tandfonline.com

Calculate vibrational frequencies to aid in the assignment of experimental FT-IR spectra. inorgchemres.org

Analyze the electronic structure through Natural Bond Orbital (NBO) analysis, which can quantify the delocalization of electron density from the ligand's lone pair orbitals to the metal center, describing the covalent character of the bond. eurjchem.cominorgchemres.org

Simulate electronic spectra using Time-Dependent DFT (TD-DFT) to help interpret experimental UV-Vis spectra and understand the nature of the electronic transitions. inorgchemres.org

Determine the energies of frontier molecular orbitals (HOMO and LUMO), the gap of which relates to the chemical reactivity and kinetic stability of the complex. eurjchem.com

For instance, DFT and TD-DFT calculations on palladium(II) complexes with a methyl-triazole-thiol ligand showed that the Pd-N and Pd-S bonds are formed by the delocalization of lone pair occupancies from the N and S atoms to the palladium atom. inorgchemres.org The calculated electronic spectra were in good agreement with experimental values, confirming the theoretical model. inorgchemres.org

Applications in Materials Science Research

Functional Materials Integration

The unique structure of triazolyl benzoate (B1203000) compounds allows for their integration into complex functional materials, where they can act as building blocks or "tectons" that dictate the final architecture and properties of the material.

Design of Advanced Crystalline Framework Materials

A notable application is in the creation of defect-engineered MOFs (DEMOFs). acs.orgnih.gov For instance, a closely related compound, 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate, has been employed as a "defective" or monotopic linker in conjunction with a standard ditopic isophthalate (B1238265) linker to construct MOFs with Cu₂-paddle wheel units. acs.orgnih.gov The incorporation of the monotopic benzoate linker intentionally introduces missing coordination sites within the framework. nih.gov This strategy generates coordinatively unsaturated sites (CUSs), which are highly valuable for applications in catalysis, gas adsorption, and separation. acs.orgnih.gov The bifunctional nature of 1,2,4-triazole-carboxylate ligands has also been utilized in the construction of copper(II)-coordination polymers that feature discrete triangular [Cu₃(μ₃-OH)] clusters, demonstrating their ability to form complex, multidimensional networks. acs.org

Supramolecular Self-Assembly and Non-Covalent Interactions in Materials Design

In the crystal structure of related triazole derivatives, a variety of interactions are observed. These include C—H⋯N contacts and π–π stacking interactions between the aromatic triazole rings. nih.gov For example, in 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, C—H⋯N interactions connect molecules to form layers, while the triazole rings associate in pairs across an inversion center with an interplanar distance of 3.1852 Å, indicating a significant π–π interaction. nih.gov The interplay of these forces, including hydrogen bonds and van der Waals interactions, ultimately determines the final crystal structure and resulting material properties.

Optoelectronic and Photonic Applications

The delocalized π-electron systems present in aromatic and heterocyclic compounds like methyl 3-(4H-1,2,4-triazol-4-yl)benzoate are often associated with significant nonlinear optical (NLO) properties. These properties are critical for applications in optical communications, data storage, and optical limiting devices.

Investigation of Nonlinear Optical (NLO) Properties

Research into novel 1,2,4-triazole (B32235) derivatives has revealed their potential for NLO applications. researchgate.netnih.gov Studies combining experimental synthesis and density functional theory (DFT) have been conducted on complex derivatives synthesized from precursors like 3-bromobenzoic acid. researchgate.netnih.gov These investigations calculate key NLO-related parameters, including linear polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively), to evaluate their potential in optoelectronic materials. researchgate.net

In a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, one compound (designated 7c) with a 3-nitrophenyl substituent exhibited a low HOMO-LUMO band gap of 4.618 eV. researchgate.netnih.gov This small energy gap is indicative of enhanced molecular polarizability and is associated with significant NLO response. researchgate.net The calculated values for this derivative underscore its promise for use in fabricating materials for NLO devices. researchgate.netnih.gov

Calculated NLO Properties of a Triazole Derivative (Compound 7c)
PropertyValue
Energy Band Gap (eV)4.618
Linear Polarizability (α)4.195 x 10-23 esu
First Hyperpolarizability (β)6.317 x 10-30 esu
Second Hyperpolarizability (γ)4.314 x 10-35 esu

Correlation of Molecular Structure with NLO Response and Potential Device Applications

The magnitude of the NLO response is intrinsically linked to the molecular structure. The presence of electron-donating and electron-accepting groups, extended π-conjugation, and intramolecular charge transfer pathways can significantly enhance hyperpolarizability. In the triazole derivatives studied, the combination of the triazole ring, phenyl groups, and various substituents creates a donor-π-acceptor system that facilitates charge transfer and boosts the NLO effect. researchgate.netnih.gov

The promising NLO characteristics of these triazole-based compounds suggest their potential role in the development of advanced photonic and optoelectronic devices. researchgate.net Materials with high third-order nonlinearity are sought for applications such as optical limiting, which protects sensitive equipment from high-intensity laser damage. researchgate.net The synthesis of triazole-based functional polymers has been shown to yield materials with a third-order nonlinearity (χ⁽³⁾) as high as 3.66×10⁻¹⁰ esu, highlighting the viability of this class of compounds in practical applications. researchgate.net

Polymer Chemistry and Composites

The 1,2,4-triazole moiety is a valuable building block in polymer chemistry due to its thermal stability, coordination ability, and specific electronic properties. lifechemicals.comibm.com Polymers incorporating this heterocycle have been developed for a range of applications, from high-temperature thermoplastics to proton-conducting membranes and energetic materials. ibm.comnih.govresearchgate.net

The synthesis of 1,2,4-triazole poly(aryl ethers) has been achieved through heterocyclic-activated displacement polymerization, yielding high-molecular-weight, amorphous polymers with glass transition temperatures ranging from 185 to 230 °C. ibm.com Furthermore, polymers based on 1-vinyl-1,2,4-triazole (B1205247) have been investigated for use as proton-exchange membranes in fuel cells, where the triazole ring facilitates proton transport, particularly at temperatures above 100 °C. nih.gov The ability to form polymer salts also makes triazole-containing polymers useful as energetic materials. researchgate.net

This compound can be envisioned as a monomer for polymerization. The ester group could be hydrolyzed to a carboxylic acid and then converted to an acid chloride for polycondensation reactions, or the phenyl ring could be functionalized with other polymerizable groups. Such modifications would allow its incorporation into polymer backbones, potentially creating new functional materials that combine the thermal stability of the triazole ring with other desirable properties for advanced applications.

Role as a Building Block or Modifier in Polymer Synthesis

The structure of this compound, featuring a reactive methyl ester group and a stable triazole ring, presents possibilities for its use as a monomer or a comonomer in the synthesis of various polymers. The triazole moiety can be incorporated into polymer chains to enhance thermal stability, improve solubility, and introduce metal-coordinating sites. nih.govmdpi.com

One potential route for polymerization is through polycondensation reactions. The methyl ester group can undergo transesterification with diols or polyols to form polyesters. bohrium.comresearchgate.net In such a scenario, this compound would act as a difunctional or monofunctional monomer, depending on the desired polymer architecture. If used with a diol, it could be incorporated into the polyester (B1180765) backbone, introducing the triazole ring as a pendant group. This approach allows for the synthesis of functional polyesters with tailored properties.

Another possibility lies in the modification of existing polymers. The triazole ring is known to participate in "click chemistry" reactions, which are highly efficient and specific. iu.edu Although the 4H-1,2,4-triazole in the specified compound is already substituted at the N4 position, other derivatives could be designed for click reactions. Furthermore, the triazole ring can be chemically modified to introduce other reactive groups, enabling it to be grafted onto polymer backbones. kau.edu.sa

The incorporation of triazole rings into polymer structures can lead to materials with enhanced thermal and mechanical properties. nih.gov For instance, polymers containing 1,2,4-triazole units have been shown to exhibit high thermal stability. nih.gov

Below is a data table summarizing the potential polymerization methods and the resulting polymer types where this compound or similar structures could be utilized.

Polymerization MethodCo-reactant(s)Potential Polymer TypeKey Feature of Resulting Polymer
Polycondensation (Transesterification)Diols (e.g., ethylene (B1197577) glycol)Polyester with pendant triazole groupsEnhanced thermal stability, potential for metal coordination
Chemical ModificationPre-existing polymers with reactive sitesGraft copolymerIntroduction of specific functionalities via the triazole ring

Stabilization and Modification of Polymer Properties (e.g., Photostabilization)

Triazole derivatives, particularly those containing a benzotriazole (B28993) structure, are well-established as effective UV absorbers and photostabilizers for a wide range of polymers. researchgate.net These compounds protect polymers from degradation caused by exposure to ultraviolet radiation by absorbing harmful UV rays and dissipating the energy as heat. While this compound is not a benzotriazole, the inherent aromaticity and electronic structure of the triazole ring suggest it may possess some UV-absorbing properties.

Studies on various heterocyclic compounds, including 1,2,4-triazole derivatives, have demonstrated their potential as photostabilizers for polymers like polystyrene. nih.govbohrium.comiu.edursc.org The mechanism of stabilization often involves the direct absorption of UV radiation and the scavenging of free radicals that are formed during the photodegradation process. iu.edu The presence of a triazole ring can enhance the photostability of polymeric films. iu.edu

The effectiveness of a photostabilizer is often evaluated by monitoring changes in the polymer's physical and chemical properties upon UV irradiation, such as weight loss, formation of carbonyl and hydroxyl groups, and changes in molecular weight. rsc.org Research on Schiff bases derived from 1,2,4-triazole-3-thiol, for instance, has shown that these compounds can significantly enhance the photostability of polystyrene films. iu.edu

The following table presents data on the photostabilization efficiency of generic triazole derivatives in polystyrene, as indicated by the reduction in the formation of degradation products after UV exposure.

Additive (0.5% by weight)Irradiation Time (hours)Carbonyl Index (ICO)Hydroxyl Index (IOH)
Polystyrene (Blank)250HighHigh
Polystyrene + Triazole Derivative 1250ReducedReduced
Polystyrene + Triazole Derivative 2250Significantly ReducedSignificantly Reduced

In addition to photostabilization, the incorporation of triazole moieties can influence other polymer properties. For example, the polar nature of the triazole ring can affect the solubility of the polymer and its interaction with other materials. Polymers with triazole groups have been investigated for applications such as proton-conducting membranes and for their ability to form nanocomposites. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-(4H-1,2,4-triazol-4-yl)benzoate, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis typically involves cyclization of hydrazine derivatives with carbon disulfide to form the triazole core, followed by esterification or coupling with benzoate precursors .
  • Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., KOH or acetic acid) to minimize side products .
  • Purification via column chromatography or recrystallization improves yield. HPLC can monitor purity (>95% required for biological assays) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirms triazole ring substitution patterns and benzoate ester integration .
  • LC-MS : Validates molecular weight (C₁₀H₉N₃O₂; MW 203.20 g/mol) and detects impurities .
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and O .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

  • Methodology :

  • Oxidation : Hydrogen peroxide converts thiol groups to sulfoxides/sulfones, altering electronic properties .
  • Reduction : Sodium borohydride reduces ester groups to alcohols for downstream derivatization .
  • Substitution : Nucleophilic attack on the triazole ring (e.g., alkylation with iodomethane) modifies bioactivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes/receptors .
  • X-ray crystallography resolves 3D structures of ligand-target complexes (e.g., triazole-enzyme interactions) .
  • Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants (Ki) for enzyme targets like α-glucosidase or lipase .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

  • Methodology :

  • DFT calculations model electron density distribution to predict reactive sites (e.g., triazole N-atoms) .
  • Molecular docking (AutoDock Vina, Schrödinger) screens virtual libraries for binding poses against targets like kinases .
  • MD simulations assess stability of ligand-protein complexes in physiological conditions .

Q. How can researchers resolve contradictions in reported reactivity data for triazole derivatives?

  • Methodology :

  • Systematic variation : Test substituent effects (e.g., electron-withdrawing groups on triazole N1 vs. N2) .
  • Controlled replicates : Compare reaction outcomes under identical conditions (solvent, temperature, catalyst) .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to distinguish regioisomers causing conflicting results .

Q. What in vitro assays validate the compound’s biological activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or C. albicans .
  • Enzyme inhibition : Spectrophotometric assays for α-glucosidase (anti-diabetic potential) or COX-2 (anti-inflammatory) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Q. How can the compound be functionalized for material science applications?

  • Methodology :

  • Coordination chemistry : Metal complexation (e.g., Cu²⁺ or Zn²⁺) for catalytic or luminescent materials .
  • Polymer synthesis : Radical polymerization with acrylate monomers to create triazole-functionalized polymers .
  • Thermal analysis : TGA/DSC evaluates stability (decomposition >250°C) for high-temperature applications .

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